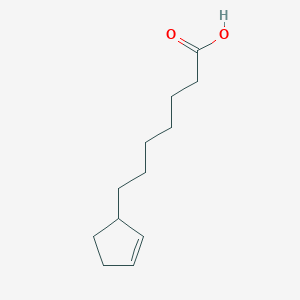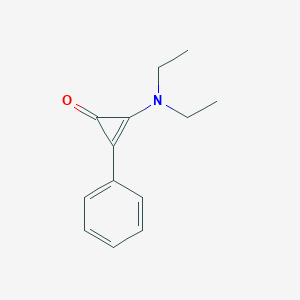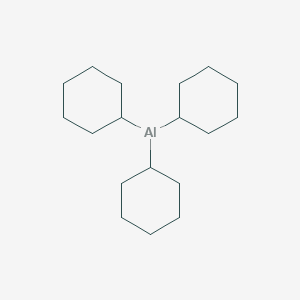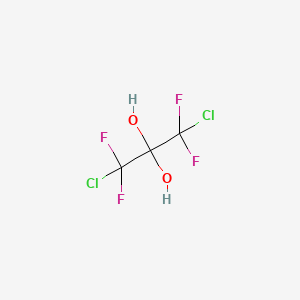
Aleprylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is characterized by a cyclopentene ring attached to a heptanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: Aleprylic acid can be synthesized through several methods. One common approach involves the cyclization of heptanoic acid derivatives to form the cyclopentene ring. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the extraction of natural oils from plants known to contain this compound. The oils are then subjected to purification processes to isolate this compound in its pure form .
化学反应分析
Types of Reactions: Aleprylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Aleprylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an additive in certain products
作用机制
The mechanism of action of aleprylic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can integrate into cell membranes, affecting membrane fluidity and function. Additionally, this compound may interact with enzymes involved in lipid metabolism, influencing various biochemical processes .
相似化合物的比较
Aleprylic acid can be compared to other medium-chain fatty acids, such as:
Caprylic acid (octanoic acid): Known for its antimicrobial properties.
Lauric acid (dodecanoic acid): Notable for its use in cosmetics and soaps.
Myristic acid (tetradecanoic acid): Commonly found in nutmeg and used in the production of surfactants.
Uniqueness: this compound is unique due to its cyclopentene ring structure, which distinguishes it from other straight-chain fatty acids.
属性
CAS 编号 |
2348-91-6 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
7-cyclopent-2-en-1-ylheptanoic acid |
InChI |
InChI=1S/C12H20O2/c13-12(14)10-4-2-1-3-7-11-8-5-6-9-11/h5,8,11H,1-4,6-7,9-10H2,(H,13,14) |
InChI 键 |
GMYNCKRSFMEXPG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C=C1)CCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)











